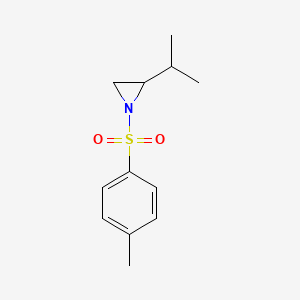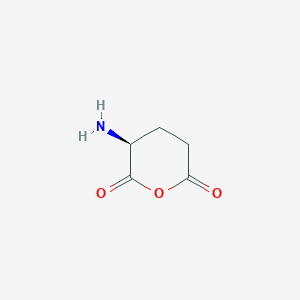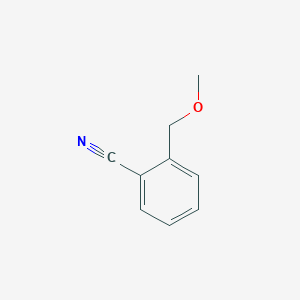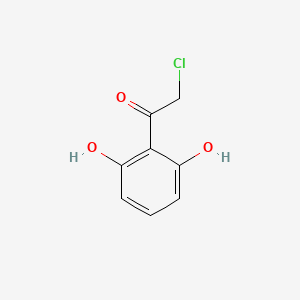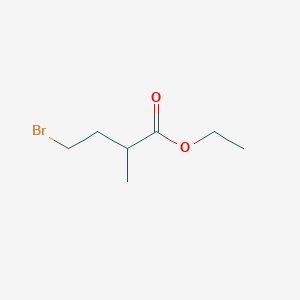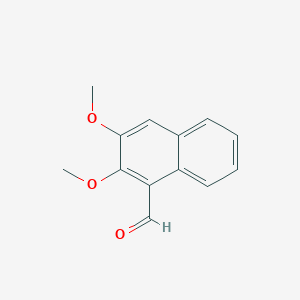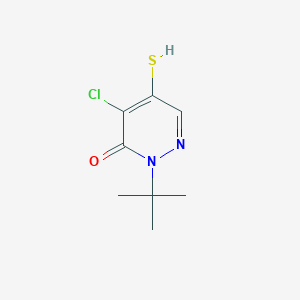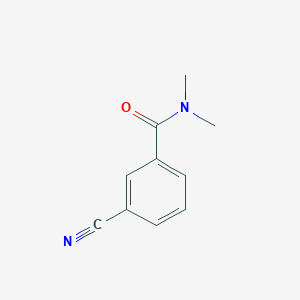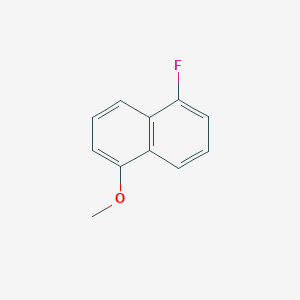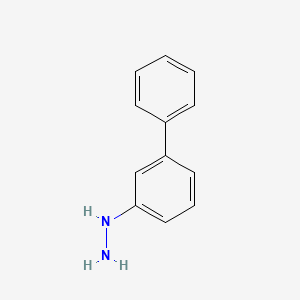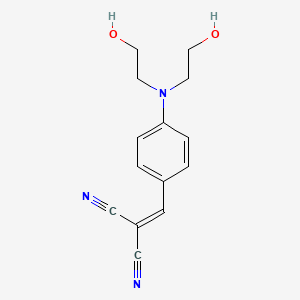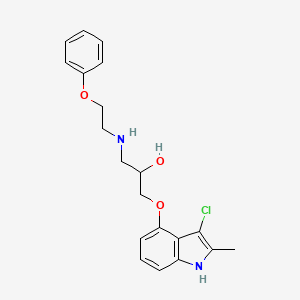
Indopanolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indopanolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular diseases. The chemical structure of this compound includes an indole moiety, which is a significant feature contributing to its pharmacological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indopanolol involves several key steps:
Fischer Indole Synthesis: This method is used to construct the indole ring system. It involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Heck Alkylation: An intermediate ketone enolate undergoes Heck alkylation to introduce the necessary substituents.
Epoxide Formation and Transformation: The ketone carbonyl is transformed into an epoxide, which is then converted into an allylic alcohol.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Indopanolol undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the indole moiety can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Indopanolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of beta-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Used in the treatment of cardiovascular diseases, including hypertension and arrhythmias.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Indopanolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to decreased blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production .
Comparison with Similar Compounds
Indopanolol is compared with other beta-blockers such as Propranolol, Atenolol, and Metoprolol:
Propranolol: Non-selective beta-blocker with similar cardiovascular effects but different pharmacokinetic properties.
Atenolol: Selective beta-1 blocker with fewer central nervous system side effects.
Metoprolol: Selective beta-1 blocker with a similar mechanism of action but different metabolic pathways.
Uniqueness: this compound’s unique indole moiety contributes to its distinct pharmacological profile, making it a valuable compound in both research and clinical settings .
Properties
CAS No. |
69907-17-1 |
|---|---|
Molecular Formula |
C20H23ClN2O3 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-[(3-chloro-2-methyl-1H-indol-4-yl)oxy]-3-(2-phenoxyethylamino)propan-2-ol |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-20(21)19-17(23-14)8-5-9-18(19)26-13-15(24)12-22-10-11-25-16-6-3-2-4-7-16/h2-9,15,22-24H,10-13H2,1H3 |
InChI Key |
KTODVGFADXOWDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=CC=C2OCC(CNCCOC3=CC=CC=C3)O)Cl |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=C2OCC(CNCCOC3=CC=CC=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1610545.png)

